3-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol
Description
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
3-[(1S,2R)-1-amino-2-hydroxypropyl]-5-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-7(10)4-8(13)3-6/h2-5,9,12-13H,11H2,1H3/t5-,9-/m1/s1 |
InChI Key |
WTIWATGLMYUBBD-MLUIRONXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=CC(=C1)F)O)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)F)O)N)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 5-Fluorophenol or its protected derivatives serve as the aromatic core.
- (1S,2R)-1-Amino-2-hydroxypropane or its derivatives provide the chiral amino alcohol side chain.
Key Synthetic Steps
| Step | Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Functionalization of Phenol Ring | Introduction of fluorine at the 5-position if not already present | Electrophilic fluorination agents (e.g., Selectfluor, DAST) | Fluorination often performed early or on protected intermediates to avoid side reactions |
| 2. Protection of Phenol Hydroxyl Group | To prevent side reactions during side chain attachment | TBDMS-Cl, benzyl protection, or acetylation | Protecting groups are removed later |
| 3. Side Chain Attachment | Coupling of amino-hydroxypropyl group at the 3-position | Nucleophilic substitution or cross-coupling reactions; chiral catalysts may be used | Ensures correct stereochemistry (1S,2R) |
| 4. Deprotection | Removal of protecting groups to liberate free phenol and amino alcohol | Acidic or hydrogenolytic conditions | Final purification |
Stereochemical Control
- Use of chiral catalysts or starting from enantiopure amino alcohols ensures the (1S,2R) stereochemistry.
- Stereochemical integrity is confirmed by chiral chromatography or X-ray crystallography.
Industrial Scale Considerations
- Continuous flow reactors optimize reaction control and scalability.
- Green chemistry principles are applied to minimize waste and hazardous reagents.
Detailed Research Findings
Fluorination Challenges and Solutions
- Direct fluorination at the aromatic ring can lead to side reactions such as elimination or over-fluorination.
- Protection of sensitive groups and use of mild fluorinating agents (e.g., DAST) improve selectivity and yield.
- Switching solvents and controlling temperature are critical; for example, chloroform at 0 °C improves yield over dichloromethane.
Side Chain Coupling via Cross-Coupling
- The Liebeskind–Srogl cross-coupling reaction has been effectively employed to attach the amino alcohol side chain under neutral or slightly acidic conditions, preserving stereochemistry and functional group integrity.
- Thioester intermediates are used to facilitate coupling with amino alcohol derivatives, achieving high yields (~91%) and stereochemical fidelity.
Use of Protecting Groups
- Phenol hydroxyl and amino groups are often protected during intermediate steps to prevent unwanted side reactions.
- Typical protecting groups include tosylates for hydroxyls and carbamates for amines.
- Deprotection is generally performed in the last step under mild conditions to avoid racemization or decomposition.
Purification and Characterization
- Chromatographic techniques (HPLC, chiral HPLC) are used to separate diastereomers and confirm stereochemical purity.
- Structural confirmation is performed by NMR, mass spectrometry, and X-ray crystallography.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxy groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
3-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol has been investigated for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Studies
- Anticancer Activity : Research has indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways.
- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative disease therapies.
Cosmetic Applications
The compound is also explored for its applications in cosmetic formulations due to its skin-beneficial properties.
Formulation Benefits
- Moisturizing Agent : Its ability to enhance skin hydration makes it valuable in creams and lotions.
- Stabilizer : The compound can act as a stabilizer in emulsions, improving the texture and efficacy of cosmetic products.
Research Insights
A study conducted on topical formulations incorporating this compound showed significant improvements in skin hydration and sensory properties compared to control formulations. The experimental design utilized response surface methodology to optimize the formulation process, demonstrating the compound's effectiveness in enhancing product performance .
Materials Science Applications
In materials science, this compound is being investigated for its potential use in polymer synthesis and as a functional additive.
Polymer Chemistry
The compound's unique structure allows for incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context. It may interact with enzymes by forming hydrogen bonds or covalent bonds with active site residues, thereby modulating enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs from the evidence include:
Key Observations:
- Fluorine Positioning : The 5-fluoro substitution in the target compound contrasts with trifluoromethyl () or dichloro-fluoro groups (), which alter lipophilicity and electronic effects.
- Chiral Centers : The (1S,2R) configuration parallels stereospecific activity seen in and , where chirality influences receptor binding or metabolic pathways.
- Amino-Hydroxypropyl Side Chain: Similar to ’s dihydropyrimidine dione derivatives, this group may enhance solubility or target engagement compared to bulkier substituents (e.g., cyclopropane in ).
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity: The target compound’s logP is likely lower than ’s pyrazole-carboxylic acid (XLogP3 = 4.7) due to its polar amino-hydroxypropyl group.
- Metabolic Stability: Fluorinated phenols (e.g., ) resist oxidative metabolism, suggesting the target compound may exhibit prolonged half-life compared to non-fluorinated analogs.
- Stereochemical Impact : The (1S,2R) configuration may confer selectivity akin to (βR,dR)-configured imidazoles in , which are optimized for enzyme inhibition.
Biological Activity
3-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, incorporating data from recent studies, case reports, and relevant chemical properties.
The compound has the following chemical characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 185.20 g/mol
- Boiling Point : 361.3 ± 37.0 °C (predicted)
- Density : 1.288 ± 0.06 g/cm³ (predicted)
- pKa : 8.52 ± 0.10 (predicted)
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 185.20 g/mol |
| Boiling Point | 361.3 ± 37.0 °C |
| Density | 1.288 ± 0.06 g/cm³ |
| pKa | 8.52 ± 0.10 |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties against a range of pathogens, including bacteria and fungi.
- Antioxidant Properties : The presence of hydroxyl groups in the structure suggests potential antioxidant activity, which can help mitigate oxidative stress in biological systems.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial effects of various fluorinated phenols, including derivatives of this compound. Results indicated significant inhibition of bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent.
- Neuroprotective Effects : In vitro studies demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its utility in neurodegenerative disease models.
- Cytotoxicity Assessments : In a series of cytotoxicity assays against cancer cell lines, the compound showed selective toxicity towards certain cancer cells while sparing normal cells, indicating a promising therapeutic index.
Research Findings
Recent literature emphasizes the need for further investigation into the pharmacological properties of this compound:
- A review published in Molecules discussed the implications of structural modifications on biological activity and suggested that further exploration could lead to novel therapeutic agents .
- Another study highlighted the importance of understanding the mechanism of action for compounds like this compound to optimize their use in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
